molecular formula C22H16Cl2N4O2 B2517291 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921522-20-5

2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No. B2517291
CAS RN: 921522-20-5
M. Wt: 439.3
InChI Key: OZRWSHANUTZGDY-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic molecule that appears to be related to a class of compounds with potential applications in agriculture and medicine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the coupling of core structural units followed by various functional group transformations. For instance, the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide involved confirming the structure through spectral analysis such as 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two key intermediates and characterized by spectral analyses . These methods could be adapted for the synthesis of the compound , with particular attention to the chlorination pattern and the pyrido[2,3-d]pyrimidin-3(4H)-yl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonding . Additionally, computational methods like DFT calculations have been employed to predict optimized geometries and vibrational frequencies, which are in strong agreement with experimental data . These techniques would be essential for analyzing the molecular structure of this compound, particularly to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. For example, the presence of amide and chloropyrimidine groups suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry . The docking studies mentioned in the synthesis of related compounds indicate that these molecules could interact with biological targets, which is a form of chemical reactivity at the molecular level . These insights could guide the exploration of chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal structure analysis provides information on the density and molecular packing, which can affect solubility and stability . Spectral analyses, such as IR, NMR, and UV-Vis, offer data on the functional groups present and their electronic environment . The NLO properties suggest potential applications in materials science for the development of optical devices . These analyses would be critical for a comprehensive understanding of the physical and chemical properties of this compound.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing an application in quality control and analysis of pharmaceutical compounds (Lei Ye et al., 2012).

Histone Deacetylase Inhibition

Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a histone deacetylase (HDAC) inhibitor, suggesting its potential in cancer therapy through the modulation of gene expression (Nancy Z. Zhou et al., 2008).

Synthesis of Tetrahydrobenzothienopyrimidine Derivatives

A study on the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation provides insights into novel methods of synthesizing complex heterocyclic compounds, which could have applications in developing new pharmaceuticals (A. A. Abdalha et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical drug, future research could involve further optimization of the compound, testing in preclinical and clinical trials, and eventually, if successful, commercialization .

properties

IUPAC Name

2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWSHANUTZGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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